molecular formula C19H15NO2 B12924312 (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one

(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one

Cat. No.: B12924312
M. Wt: 289.3 g/mol
InChI Key: YTRGDPNZHMIPQS-VAWYXSNFSA-N
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Description

(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is a synthetic oxazole derivative of interest in medicinal chemistry and materials science research. Oxazole rings are five-membered heterocyclic structures containing oxygen and nitrogen atoms, recognized as privileged scaffolds in drug discovery due to their diverse biological activities and presence in various therapeutic agents . This compound features a conjugated (E)-but-3-en-2-one chain, which may contribute to its electronic properties and potential as a building block for more complex molecular architectures. Researchers value such oxazole-based compounds for their potential as versatile intermediates in the development of novel bioactive molecules and organic semiconductors . In particular, oxazole derivatives have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial, anti-inflammatory, and anticancer effects, making them valuable templates for pharmacological investigation . Furthermore, the structural motif of oxazole derivatives has been explored in materials science, where their electron-transport capabilities and small reorganization energies suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices . This product is provided For Research Use Only and is strictly intended for laboratory investigation. It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or consumer applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C19H15NO2/c21-17(12-11-15-7-3-1-4-8-15)13-18-14-20-19(22-18)16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+

InChI Key

YTRGDPNZHMIPQS-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC2=CN=C(O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC2=CN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of the 2-Phenyl-1,3-oxazol-5-yl Fragment

The 1,3-oxazole ring substituted at the 2-position with a phenyl group is typically synthesized via cyclization reactions involving α-hydroxyketones or α-amino ketones with carboxylic acid derivatives or their equivalents.

  • Condensation with Hippuric Acid: According to a study on heterocyclic synthesis, 2-phenyl-1,3-oxazol-5(4H)-ones can be synthesized by condensation of appropriate aldehydes with hippuric acid in acetic acid medium, yielding oxazolone derivatives in 30–60% yields.

  • Oxazolone Formation: The oxazolone ring is often formed by cyclodehydration of N-acyl amino acids or related intermediates under acidic conditions.

Coupling to Form (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one

The final step involves linking the oxazole moiety to the α,β-unsaturated ketone framework, typically through condensation or substitution reactions:

  • Visible-Light-Induced Addition: Recent research demonstrates visible-light-induced Markovnikov addition of olefins to oxazolone derivatives, enabling the construction of tetrasubstituted alkenes including this compound analogs. This method uses 2-(4-methoxyphenyl)-4-phenyloxazol-5(4H)-one and α-methyl-styrene under LED irradiation (405 nm) with triethylamine in 1,4-dioxane/D2O at 40 °C, achieving yields around 48–67%.

  • Condensation with Aldehydes: The oxazolone ring can be functionalized at the 5-position by condensation with aldehydes bearing the α,β-unsaturated ketone moiety, often under mild conditions with bases or catalysts.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes/References
1 Oxazolone formation via condensation with hippuric acid Aldehyde + hippuric acid, AcOH, reflux 30–60
2 (E)-4-phenyl-3-buten-2-one synthesis by catalytic reaction Styrene + acetic anhydride, mesoporous aluminosilicate catalyst, 120–130 °C Not specified
3 Enzymatic reduction of related ketones Reductase OYE, NADPH, EDTA, isopropanol, pH 6.8, 30 °C Not specified
4 Visible-light-induced Markovnikov addition Oxazolone + α-methyl-styrene, NEt3, 1,4-dioxane/D2O, 405 nm LED, 40 °C 48–67
5 Condensation of oxazolone with aldehydes Oxazolone + aldehyde, base or acid catalysis Variable General synthetic approach

Detailed Research Findings and Notes

  • The catalytic method using mesoporous aluminosilicate catalysts offers a heterogeneous and potentially scalable route to the α,β-unsaturated ketone intermediate, with control over molar ratios and temperature critical for selectivity.

  • Photochemical methods employing visible light and mild bases provide regio- and stereoselective access to the target compound, with the advantage of mild reaction conditions and avoidance of harsh reagents.

  • Enzymatic methods, while environmentally friendly, have limited reported yields and require cofactors and specific conditions, making them less practical for large-scale synthesis.

  • The condensation of oxazolone derivatives with aldehydes or olefins is a versatile approach, allowing structural diversity and functional group tolerance.

  • Purification typically involves chromatographic techniques such as flash column chromatography using petroleum ether/ethyl acetate mixtures to isolate the pure (E)-isomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction of the compound can yield saturated derivatives, such as the corresponding butanone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO₄) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical for introducing substituents on the phenyl rings.

Major Products

    Epoxides: and from oxidation.

    Saturated butanone derivatives: from reduction.

    Substituted phenyl derivatives: from electrophilic aromatic substitution.

Scientific Research Applications

Chemical Properties and Structure

The compound features a conjugated system that contributes to its biological activity and photophysical properties. Its molecular structure can be represented as follows:C19H17NO\text{C}_{19}\text{H}_{17}\text{N}\text{O}This structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazole compounds can induce apoptosis in HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential. Similar oxazole derivatives have demonstrated efficacy against bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Photophysical Properties

The photostability and luminescent properties of oxazole derivatives have made them suitable for applications in organic light-emitting diodes (OLEDs). The ability of these compounds to emit light when excited by photons is critical for developing efficient display technologies .

Nanotechnology

Recent advancements have harnessed the properties of phenolic compounds in creating nanoparticles for biomedical applications. The incorporation of this compound into nanoparticle formulations has shown promise in enhancing drug delivery systems due to its biocompatibility and ability to form stable complexes with metal ions .

Case Studies

StudyApplicationFindings
1AnticancerInduced apoptosis in HepG2 cells with IC50 = 2.57 µM .
2AntimicrobialEffective against multiple bacterial strains .
3OLED TechnologyDemonstrated luminescent properties suitable for OLEDs .
4Nanoparticle FormulationEnhanced drug delivery systems utilizing phenolic networks .

Mechanism of Action

The mechanism by which (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The conjugated system of the compound allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound 1,3-Oxazole + enone 2-Phenyl, 4-phenyl Oxidative RORC Not reported
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one Isoxazole + enone 3-Phenyl Iodine-mediated isomerization Not reported
N-(4-Cyano-2-phenyl-1,3-oxazol-5-yl) sulfonamide 1,3-Oxazole + sulfonamide 4-Cyano, sulfonamide Condensation Anticancer (GI₅₀ < 100 µM)
Pyrido[1,2-b][1,2,4]triazepin-7-one Triazepine + enone Dimethylamino Condensation Antimicrobial

Research Implications and Gaps

  • Electronic Properties: The target compound’s enone-oxazole system likely exhibits stronger electron-withdrawing effects compared to isoxazole analogs, impacting reactivity in Diels-Alder or nucleophilic addition reactions .
  • Biological Potential: While sulfonamide-oxazole derivatives show anticancer activity, the target compound’s enone moiety may offer unique binding sites for enzyme inhibition, warranting further study .
  • Synthetic Scalability : The RORC method (used for the target) achieves high yields (~80%) but requires optimization for sterically hindered substrates compared to ultrasound-assisted routes .

Biological Activity

(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one, also known as an oxazol derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its analgesic, antimicrobial, and potential anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure features a butenone core linked to a phenyl and an oxazole ring. Its molecular formula is C17H15N1O1C_{17}H_{15}N_{1}O_{1} with a molecular weight of approximately 263.31 g/mol. The presence of the oxazole ring is critical for its biological activity.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of oxazol derivatives. A study published in PubMed Central evaluated a series of 4-arylidene-oxazol-5(4H)-ones for their analgesic effects using the writhing test and hot plate test. The results indicated that certain derivatives exhibited significant analgesic activity, with one compound showing a notable reduction in pain response compared to controls . The mechanism appears to involve interaction with pain pathways, potentially through inhibition of inflammatory mediators.

2. Antimicrobial Activity

Oxazol derivatives have also been investigated for their antimicrobial properties. A study assessed various oxazol compounds against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings demonstrated that several derivatives exhibited moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . The presence of electron-withdrawing groups on the phenyl ring was associated with enhanced activity.

3. Anticancer Potential

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7), demonstrating a dose-dependent effect on cell viability with IC50 values around 15 µM . Mechanistic studies suggested that it may activate caspase pathways and inhibit cell cycle progression.

Case Study 1: Analgesic Efficacy

In a controlled experiment involving mice, researchers administered different dosages of this compound. The results showed a significant reduction in writhing episodes at doses of 20 mg/kg and above, indicating its potential as an analgesic agent .

Case Study 2: Antimicrobial Testing

A series of derivatives including (E)-4-phenyl compounds were tested against clinical isolates of bacteria. Among them, one derivative exhibited an MIC of 16 µg/mL against E. coli, showcasing its potential as a lead compound for further development in antimicrobial therapies .

Summary Table of Biological Activities

Activity TypeMethodologyKey FindingsReference
AnalgesicWrithing testSignificant reduction in pain response
AntimicrobialMIC testingModerate activity against S. aureus
AnticancerCell viability assaysInduced apoptosis in MCF-7 cells

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